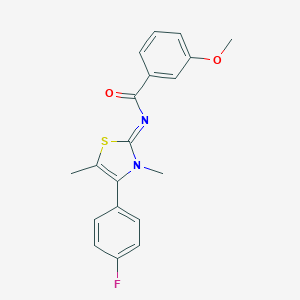![molecular formula C20H23N5O2S B305312 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B305312.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been suggested that the compound may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, the compound has been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research can be conducted to improve the solubility and bioavailability of the compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the reaction of 4-(bromomethyl)phenyl phenyl sulfide with sodium azide, followed by the reaction of the resulting compound with 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol. The final product is obtained by reacting the intermediate product with 2-(propan-2-yl)aniline and acetic anhydride.
Applications De Recherche Scientifique
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been found to have potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C20H23N5O2S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-14(2)16-10-6-7-11-17(16)22-19(26)13-28-20-24-23-18(25(20)21)12-27-15-8-4-3-5-9-15/h3-11,14H,12-13,21H2,1-2H3,(H,22,26) |
Clé InChI |
LAAFGKKOKLVIRA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)




![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)
